methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate
Description
Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate is an indole-derived compound featuring a methyl ester at position 2 and a 4-methylbenzyl substitution at the indole nitrogen (N1). Indole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and receptor modulation properties. This compound’s structure combines a lipophilic 4-methylbenzyl group with the planar indole scaffold, which may influence its physicochemical behavior and interactions with biological targets.
Properties
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)12-19-16-6-4-3-5-15(16)11-17(19)18(20)21-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKFHFXLUOVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195620 | |
| Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860611-68-3 | |
| Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate typically involves the following steps:
Benzyl Derivative Formation: The starting material, 4-methylbenzyl chloride, undergoes a reaction with indole-2-carboxylic acid to form the intermediate benzyl derivative.
Esterification: The intermediate is then treated with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to produce the final ester compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing a functional group in the compound with another group, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and conditions such as reflux.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and conditions like anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides, under conditions such as room temperature or mild heating.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole-2-carboxylate have demonstrated promising results in inhibiting the proliferation of cancer cells, suggesting potential applications in cancer therapy .
1.2 Antidiabetic Properties
Indole derivatives are being investigated for their role as modulators of peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and fat storage. This compound may contribute to the development of new treatments for type 2 diabetes by enhancing insulin sensitivity and reducing hyperglycemia .
1.3 Neuroprotective Effects
Indole compounds have also been studied for their neuroprotective effects. Research indicates that certain indole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Chemical Synthesis Applications
2.1 Building Block in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific biological activities or chemical properties. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
2.2 Synthesis of Novel Compounds
The compound can be utilized in the synthesis of more complex molecules through various chemical reactions such as alkylation, acylation, and cyclization. These reactions can lead to the formation of new indole-based compounds with enhanced biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key structural analogs differ in substituents on the benzyl group (N1) and the indole core (positions 5 or 3). These modifications significantly alter electronic, steric, and solubility profiles:
Key Observations:
- Polarity: The sulfonyl group in the 5-substituted analog () increases polarity, likely improving aqueous solubility compared to the non-sulfonylated analogs .
- Heterocyclic Influence : The isoxazole-tagged compound (8a) introduces a rigid heterocycle, which may enhance hydrogen bonding or π-π stacking in biological systems .
Physicochemical Properties
- Lipophilicity : The 4-chloro analog (logP ~3.5 estimated) is more lipophilic than the 4-methyl derivative (logP ~3.0), while the sulfonylated compound (logP ~2.0) is less lipophilic due to its polar group .
- Molecular Weight : The sulfonylated analog has the highest molecular weight (377.84 g/mol), impacting diffusion and bioavailability .
Biological Activity
Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with indole-2-carboxylic acid in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound .
Anticancer Properties
Recent studies have highlighted the cytotoxicity of this compound against various cancer cell lines. The compound was tested against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells using the MTT assay. The results indicated that this compound exhibits significant antiproliferative activity with IC50 values ranging from 0.57 µM to 21.7 µM , demonstrating its potential as an anticancer agent .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.57 - 21.7 | Staurosporine: 11.1 |
| A549 | 9.16 - 19.4 | Doxorubicin: 8.42 |
| HCT116 | 9.79 - 19.4 | Doxorubicin: 7.02 |
The mechanism underlying the anticancer activity of this compound appears to involve induction of apoptosis and cell cycle arrest . Flow cytometry analyses showed increased Annexin-V and 7-AAD positive populations, suggesting that the compound triggers apoptotic pathways . Furthermore, it was observed that treatment with this compound led to an increase in cells arrested in the S phase of the cell cycle, indicating a disruption in normal cell cycle progression .
Case Studies
A notable case study involved the evaluation of methyl derivatives of indole compounds, including this compound, which were assessed for their cytotoxic effects in vitro. The study found that these derivatives not only exhibited potent cytotoxicity against cancer cell lines but also showed selectivity towards tumor cells over normal cells, indicating a favorable therapeutic index .
Broader Implications
The promising anticancer properties of this compound suggest its potential as a lead compound for further development into novel cancer therapies. Its ability to induce apoptosis and halt cell cycle progression positions it as a candidate for combination therapies with existing chemotherapeutics.
Q & A
Basic Research Question
- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact .
- Waste disposal : Segregate hazardous waste (e.g., acetic acid residues) and use certified disposal services .
- Emergency measures : For inhalation, move to fresh air; for ingestion, consult a poison control center immediately .
How can researchers resolve discrepancies in NMR data between synthetic batches?
Advanced Research Question
- Step 1 : Verify solvent purity and calibration of NMR spectrometers.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify diastereomers or rotamers.
- Step 3 : Cross-reference with X-ray data to confirm substituent positions .
Example : Inconsistent aromatic proton signals may arise from conformational flexibility of the 4-methylbenzyl group.
What strategies optimize reaction yield for large-scale synthesis?
Advanced Research Question
- Catalyst screening : Test alternatives to acetic acid (e.g., Lewis acids like ZnCl₂) to enhance reaction rates .
- Temperature modulation : Lower reflux temperatures (e.g., 80°C vs. 100°C) to reduce decomposition.
- Workflow : Implement flow chemistry for continuous purification and reduced solvent waste .
How can computational methods predict the compound’s reactivity or bioactivity?
Advanced Research Question
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular docking : Screen against protein targets (e.g., kinases) using software like AutoDock, leveraging structural analogs with antitumor activity as references .
What purification techniques are effective for isolating the compound?
Basic Research Question
- Recrystallization : Use DMF/acetic acid mixtures to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar impurities.
- HPLC : Achieve >99% purity using C18 columns and acetonitrile/water mobile phases .
How does substituent variation on the indole ring affect biological activity?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess cytotoxicity changes.
- Assays : Test modified analogs in vitro (e.g., MTT assay for antitumor activity) .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (e.g., >200°C for similar indole esters) .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
How to design experiments for mechanistic studies of the compound’s formation?
Advanced Research Question
- Isotopic labeling : Use ¹³C-labeled aldehydes to track reaction pathways via NMR.
- Kinetic analysis : Measure rate constants under varying pH and temperature to identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
